[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Description
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester. It is a deuterated form of testosterone phenylpropionate, which means it contains deuterium atoms. This compound is used as an analytical standard and reference material in various scientific research applications .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-XYLDBJRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate involves several steps. The starting material is typically testosterone, which undergoes deuteration to introduce deuterium atoms at specific positions. The deuterated testosterone is then esterified with phenylpropionic acid to form the final product. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is used in various scientific research applications, including:
Chemistry: It is used as a reference material for the development and validation of analytical methods, such as gas chromatography (GC) and liquid chromatography (LC).
Biology: It is used in studies related to hormone metabolism and the effects of deuterium on biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone and its derivatives.
Industry: It is used in the quality control of pharmaceutical products containing testosterone
Mechanism of Action
The mechanism of action of [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate involves its conversion to dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to androgen receptors in target tissues, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium atoms may affect the rate of metabolism and the overall biological activity of the compound .
Comparison with Similar Compounds
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on the biological activity of testosterone. Similar compounds include:
Testosterone phenylpropionate: The non-deuterated form of the compound.
5α-Dihydrotestosterone (DHT): A potent androgen derived from testosterone.
Nandrolone phenylpropionate: Another anabolic-androgenic steroid with similar properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
